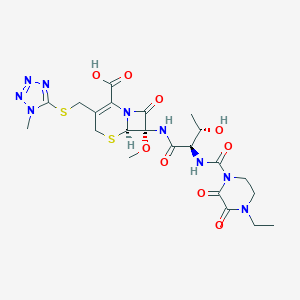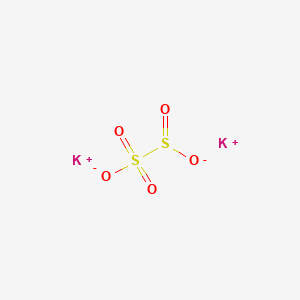
Metabisulfito de potasio
Descripción general
Descripción
El metabisulfito de potasio, también conocido como pirosulfito de potasio, es un polvo cristalino blanco con un olor acre. Su fórmula química es K₂S₂O₅. Este compuesto se utiliza principalmente como antioxidante y esterilizante químico. Se utiliza comúnmente en la industria alimentaria y de bebidas, particularmente en la elaboración del vino y la cerveza, para prevenir la oxidación y preservar el color y el sabor de los productos .
Mecanismo De Acción
El metabisulfito de potasio ejerce sus efectos principalmente a través de la liberación de dióxido de azufre (SO₂) cuando se disuelve en agua. El dióxido de azufre actúa como desinfectante y antioxidante, protegiendo el color y el sabor de los alimentos y bebidas. El dióxido de azufre también reacciona con agentes oxidantes, aumentando la valencia positiva del átomo de azufre de 4 a 6 .
Compuestos similares:
Metabisulfito de sodio (Na₂S₂O₅): Químicamente muy similar al this compound y a menudo se usa indistintamente.
Bisulfito de potasio (KHSO₃): Otro compuesto que contiene azufre con propiedades conservantes similares.
Bisulfito de sodio (NaHSO₃): Se utiliza como conservante y antioxidante en diversas aplicaciones.
Unicidad: El this compound es único en su capacidad de actuar como antioxidante y esterilizante químico. Es particularmente favorecido en la industria alimentaria y de bebidas debido a su eficacia en la preservación del color y el sabor de los productos sin alterar significativamente su sabor .
Aplicaciones Científicas De Investigación
El metabisulfito de potasio tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se utiliza como conservante en muestras biológicas para evitar el crecimiento microbiano.
Medicina: Se utiliza en la preparación de ciertas formulaciones farmacéuticas.
Industria: Se utiliza ampliamente en la industria alimentaria y de bebidas como conservante, antioxidante y estabilizador.
Análisis Bioquímico
Biochemical Properties
Potassium metabisulfite serves vital roles through its antioxidant and antimicrobial activities . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in biochemical reactions .
Cellular Effects
Potassium metabisulfite has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, potassium metabisulfite exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium metabisulfite change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of potassium metabisulfite vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Potassium metabisulfite is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium metabisulfite is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El metabisulfito de potasio se puede sintetizar tratando una solución de hidróxido de potasio con dióxido de azufre. La reacción es la siguiente:
2SO2+2KOH→K2S2O5+H2O
Esta reacción suele ocurrir a temperatura ambiente y da como resultado la formación de this compound y agua .
Métodos de producción industrial: En entornos industriales, el this compound se produce haciendo reaccionar dióxido de azufre con carbonato de potasio a temperaturas entre 50 °C y 80 °C y un pH entre 4 y 7,5. El proceso involucra tres pasos principales:
- Tratar una solución de hidróxido de potasio y/o carbonato de potasio con dióxido de azufre para obtener sulfito de potasio.
- Reaccionar posteriormente el sulfito de potasio con dióxido de azufre para formar bisulfito de potasio.
- Enfriar la mezcla de reacción para producir this compound, seguido de filtración o centrifugación .
Análisis De Reacciones Químicas
Tipos de reacciones: El metabisulfito de potasio experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar a sulfato de potasio (K₂SO₄) y gas dióxido de azufre (SO₂).
Reducción: Actúa como agente reductor en ciertas reacciones químicas.
Sustitución: Puede participar en reacciones de sulfonilación, donde actúa como un sustituto del dióxido de azufre.
Reactivos y condiciones comunes:
Agentes oxidantes: El this compound reacciona con agentes oxidantes para generar calor y potencialmente productos inflamables.
Ácidos: En presencia de ácidos, genera dióxido de azufre gaseoso.
Condiciones electroquímicas: Se puede utilizar bajo condiciones electroquímicas para sintetizar ésteres sulfonato.
Productos principales:
Sulfato de potasio (K₂SO₄): Formado durante las reacciones de oxidación.
Ésteres sulfonato: Producidos a través de reacciones multicomponentes electroquímicas con alquenos y alcoholes.
Comparación Con Compuestos Similares
Sodium Metabisulfite (Na₂S₂O₅): Chemically very similar to potassium metabisulfite and often used interchangeably.
Potassium Bisulfite (KHSO₃): Another sulfur-containing compound with similar preservative properties.
Sodium Bisulfite (NaHSO₃): Used as a preservative and antioxidant in various applications.
Uniqueness: Potassium metabisulfite is unique in its ability to act as both an antioxidant and a chemical sterilant. It is particularly favored in the food and beverage industry due to its effectiveness in preserving the color and flavor of products without significantly altering their taste .
Propiedades
Número CAS |
16731-55-8 |
|---|---|
Fórmula molecular |
H2KO5S2 |
Peso molecular |
185.25 g/mol |
InChI |
InChI=1S/K.H2O5S2/c;1-6(2)7(3,4)5/h;(H,1,2)(H,3,4,5) |
Clave InChI |
QYFCZKXURBJLPZ-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)S(=O)(=O)[O-].[K+].[K+] |
SMILES canónico |
OS(=O)S(=O)(=O)O.[K] |
Color/Form |
White crystals or crystalline powder White powde |
Densidad |
2.3 g/cu cm Relative density (water = 1): 2.34 |
melting_point |
Decomposes at approximately 150 °C |
Key on ui other cas no. |
16731-55-8 |
Descripción física |
Potassium metabisulfite appears as a white granular or powdery solid with a sharp odor of sulfur dioxide. Decomposes at 150 to 190 °C. Density 2.3 g / cm3. Contact severely irritates skin, eyes, and mucous membranes. Low toxicity. Used as a food preservative and an antioxidant. Dry Powder; Other Solid Colourless crystals or white crystalline powder A white granular or powdery solid with a sharp odor of sulfur dioxide; [CAMEO] WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR. |
Pictogramas |
Corrosive; Irritant |
Vida útil |
When stored at a maximum temperature of 25 °C and a maximum relative humidity of 45%, the shelf life is 6 months. |
Solubilidad |
Freely soluble in water; insoluble in alcohol Reacts with acid solutions; insoluble in ethanol 49.5 g/100 g water at 25 °C Solubility in water, g/100ml at 25 °C: 49.5 (good) |
Sinónimos |
Disulfurous Acid Dipotassium Salt; Potassium Pyrosulfite; Pyrosulfurous Acid Dipotassium Salt; Dipotassium Disulfite; Dipotassium Metabisulfite; Dipotassium Pyrosulfite; E 224; Kadifit; Potassium Disulfite (K2S2O5); Potassium Metabisulfite; Potassium |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

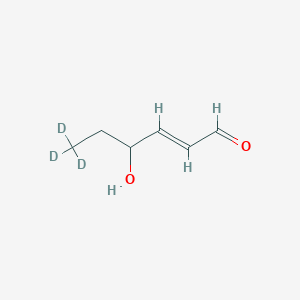
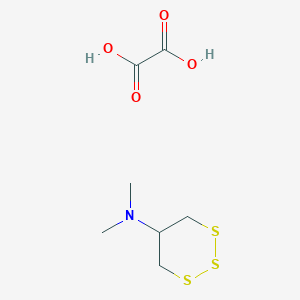
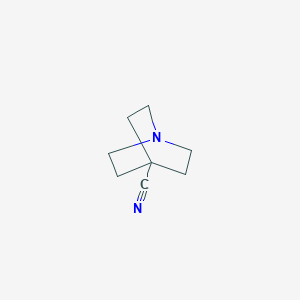
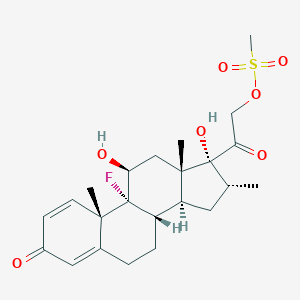
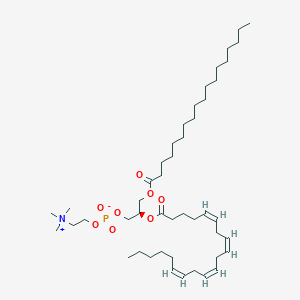
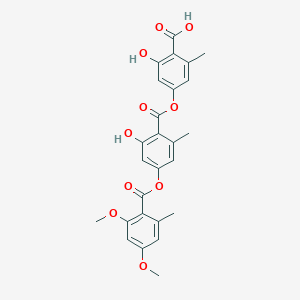
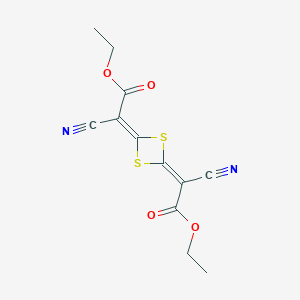
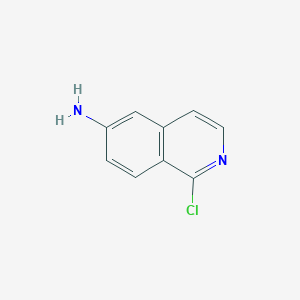
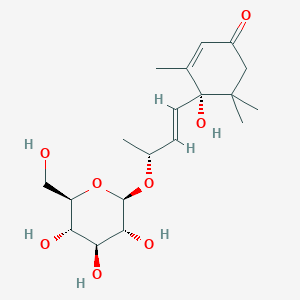
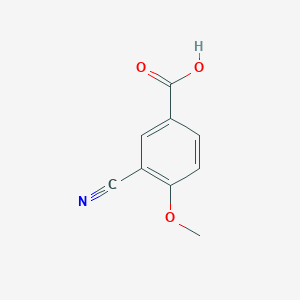
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)

